4-[N-(4-METHYLBENZENESULFONYL)PYRIDINE-4-AMIDO]NAPHTHALEN-1-YL PYRIDINE-4-CARBOXYLATE
Description
Properties
IUPAC Name |
[4-[(4-methylphenyl)sulfonyl-(pyridine-4-carbonyl)amino]naphthalen-1-yl] pyridine-4-carboxylate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C29H21N3O5S/c1-20-6-8-23(9-7-20)38(35,36)32(28(33)21-12-16-30-17-13-21)26-10-11-27(25-5-3-2-4-24(25)26)37-29(34)22-14-18-31-19-15-22/h2-19H,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NBVRWDCUJIJGPR-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)S(=O)(=O)N(C2=CC=C(C3=CC=CC=C32)OC(=O)C4=CC=NC=C4)C(=O)C5=CC=NC=C5 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C29H21N3O5S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
523.6 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-[N-(4-Methylbenzenesulfonyl)pyridine-4-amido]naphthalen-1-yl pyridine-4-carboxylate typically involves multi-step organic reactions. One common method involves the Suzuki-Miyaura cross-coupling reaction, which is a widely used technique for forming carbon-carbon bonds. This reaction involves the coupling of a boronic acid derivative with a halogenated aromatic compound in the presence of a palladium catalyst .
Industrial Production Methods
Industrial production of this compound may involve large-scale application of the Suzuki-Miyaura coupling reaction, optimized for high yield and purity. The process typically includes steps such as purification through recrystallization or chromatography to ensure the final product meets the required specifications for research and industrial applications.
Chemical Reactions Analysis
Types of Reactions
4-[N-(4-Methylbenzenesulfonyl)pyridine-4-amido]naphthalen-1-yl pyridine-4-carboxylate can undergo various types of chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, typically using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: This reaction involves the replacement of one functional group with another, often using nucleophilic or electrophilic reagents.
Common Reagents and Conditions
Oxidizing Agents: Potassium permanganate, chromium trioxide.
Reducing Agents: Lithium aluminum hydride, sodium borohydride.
Catalysts: Palladium, platinum, or nickel catalysts for hydrogenation reactions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation reactions may yield sulfoxides or sulfones, while reduction reactions may produce amines or alcohols.
Scientific Research Applications
Anticancer Activity
Research indicates that compounds similar to 4-[N-(4-methylbenzenesulfonyl)pyridine-4-amido]naphthalen-1-yl pyridine-4-carboxylate exhibit significant anticancer properties. For instance, studies have explored the inhibition of polo-like kinase 1 (Plk1), a critical regulator in cell division and a target in cancer therapy. The compound's ability to inhibit protein-protein interactions at the polo-box domain of Plk1 has been highlighted as a promising approach to develop novel anticancer agents .
Inhibition of Enzymatic Activity
The compound has been investigated for its potential to inhibit specific enzymes involved in various metabolic pathways. The sulfonamide moiety is known for its role in enzyme inhibition, particularly in carbonic anhydrases and other sulfonamide-sensitive enzymes. This characteristic can be leveraged to design inhibitors that modulate enzyme activity in pathological conditions .
Structure–Activity Relationship (SAR)
Understanding the structure–activity relationship of this compound is crucial for optimizing its efficacy and reducing toxicity. Variations in the substituents on the pyridine and naphthalene rings can significantly affect biological activity. For example, modifications to the sulfonamide group can enhance binding affinity to target proteins or alter pharmacokinetic properties .
Case Study 1: Anticancer Efficacy
A study published in Nature Communications demonstrated that derivatives of similar compounds effectively reduced tumor growth in xenograft models by targeting Plk1. The findings suggest that the incorporation of a naphthalene moiety enhances cellular uptake and bioactivity compared to simpler structures .
Case Study 2: Enzyme Inhibition
In another study, researchers synthesized various analogs of the compound and tested their inhibitory effects on carbonic anhydrase. Results indicated that certain modifications increased potency, highlighting the importance of structural optimization in drug design .
Mechanism of Action
The mechanism of action of 4-[N-(4-Methylbenzenesulfonyl)pyridine-4-amido]naphthalen-1-yl pyridine-4-carboxylate involves its interaction with specific molecular targets and pathways. The sulfonamide group can interact with enzymes and proteins, potentially inhibiting their activity. The pyridine and naphthalene groups may also contribute to the compound’s overall biological activity by interacting with cellular membranes and receptors.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Pyridine Carboxylate Esters with Anthracene Derivatives
The IJAAS 2019 study synthesized analogs such as ethyl 2-(anthracen-9(10H)-ylideneamino)pyridine-4-carboxylate (compound 4) and 2-(anthracen-9(10H)-ylideneamino)pyridine-4-carbohydrazide (compound 5) .
Key Comparative Data:
| Property | Target Compound | Compound 4 | Compound 5 |
|---|---|---|---|
| C=O Stretching (IR, cm⁻¹) | Not reported | 1723 (ester) | 170.26 (amide) |
| 13C NMR C=O Shift (ppm) | Not reported | 171.25 | 170.26 |
| Solubility | Likely poor* | [2H6]DMSO | [2H6]DMSO |
*Inference from structural similarity to anthracene derivatives, which required deuterated DMSO for NMR due to poor solubility .
Structural Insights :
- The target compound’s 4-methylbenzenesulfonyl group replaces the anthracene moiety in compounds 4 and 3. This substitution likely reduces π-stacking but enhances sulfonamide-mediated interactions (e.g., with proteins).
- The ester group in the target compound aligns spectroscopically with compound 4, suggesting similar electronic environments for the carbonyl group.
Naphthalene-Containing Sulfonamides
However, the boronate and biphenyl groups in this compound confer distinct electronic properties compared to the pyridine-sulfonamide system in the target molecule .
Amide and Sulfonamide Hybrids
The synthesis of N-(1-benzyl)-4-methoxycarbonyl-4-piperidinyl N-phenylpropanamide () highlights the prevalence of hybrid amide/sulfonamide motifs. However, its piperidine and benzyl groups diverge significantly from the pyridine-naphthalene framework of the target compound .
Research Findings and Limitations
Biological Activity
The compound 4-[N-(4-Methylbenzenesulfonyl)Pyridine-4-Amido]Naphthalen-1-Yl Pyridine-4-Carboxylate is a complex organic molecule that has garnered attention in the field of medicinal chemistry due to its potential biological activities. This article aims to explore the biological activity of this compound, focusing on its mechanisms of action, pharmacological effects, and relevant research findings.
Chemical Structure and Properties
The chemical structure of the compound includes a naphthalene core substituted with various functional groups, which contribute to its biological properties. The molecular formula is , and it features a sulfonamide group, which is known for its pharmacological significance.
The biological activity of the compound is primarily attributed to its interaction with specific biological targets. The following mechanisms have been identified:
- Inhibition of Enzymatic Activity : The compound has shown potential as an inhibitor of certain enzymes involved in cell cycle regulation, particularly cyclin-dependent kinases (CDKs). By inhibiting CDK activity, the compound may disrupt cellular proliferation and induce apoptosis in cancer cells.
- Antimicrobial Activity : Preliminary studies suggest that the compound exhibits antimicrobial properties against various bacterial strains. It is believed that the sulfonamide moiety contributes to this activity by interfering with bacterial folic acid synthesis .
Biological Activity Data
Research studies have quantitatively assessed the biological activity of the compound. Below is a summary table highlighting key findings:
Case Studies
Several case studies have explored the efficacy and safety profile of this compound:
- Cancer Cell Line Study : A study evaluated the cytotoxic effects of the compound on various cancer cell lines. Results indicated significant inhibition of cell growth at micromolar concentrations, with mechanisms involving apoptosis induction via caspase activation .
- Antibacterial Efficacy : In vitro testing against Gram-positive and Gram-negative bacteria demonstrated that the compound exhibited a notable zone of inhibition, suggesting its potential as a lead candidate for developing new antibacterial agents .
Pharmacokinetics
Understanding the pharmacokinetics of this compound is crucial for evaluating its therapeutic potential. Key parameters include:
- Absorption : The compound's lipophilicity suggests good membrane permeability, which is essential for effective intracellular action.
- Metabolism : Initial studies indicate that the compound undergoes metabolic transformations that may influence its bioavailability and efficacy.
- Excretion : Further research is needed to elucidate the excretion pathways and half-life in biological systems.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
